Monaspilosin

Description

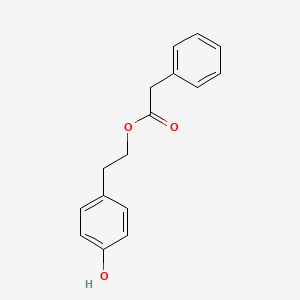

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)ethyl 2-phenylacetate |

InChI |

InChI=1S/C16H16O3/c17-15-8-6-13(7-9-15)10-11-19-16(18)12-14-4-2-1-3-5-14/h1-9,17H,10-12H2 |

InChI Key |

LEHFWRIESDDBMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OCCC2=CC=C(C=C2)O |

Synonyms |

monaspilosin |

Origin of Product |

United States |

Occurrence and Isolation of Monaspilosin from Biological Sources

Isolation from Monascus pilosus Strains

Monaspilosin has been notably isolated from fungi belonging to the genus Monascus, particularly from strains of Monascus pilosus. This fungus is well-known for its use in the production of red fermented rice (red yeast rice), a traditional food and medicinal product in Asia.

The primary source for the isolation of this compound is the fungal strain Monascus pilosus BCRC 38072. mdpi.comnih.govresearchgate.net Research has consistently identified this strain's mycelia as a producer of the compound. Related strains, such as M. pilosus BCRC PK-1 and M. pilosus BCRC 38093, have also been subjects of study for their production of various secondary metabolites. asm.orgchem-soc.si

The cultivation of these fungal strains for metabolite production involves specific laboratory conditions. Strains are often maintained on a solid medium like Potato Dextrose Agar (PDA) and cultured at approximately 25-28°C for a period ranging from 7 days to several weeks. mdpi.comscispace.comdoi.org For larger-scale production, a multi-step cultivation process is often employed. This can involve an initial growth phase in a liquid medium, followed by inoculation onto a solid substrate like sterile rice to produce red yeast rice, which is then cultivated for several weeks. chem-soc.sidoi.org

Table 1: Cultivation Parameters for Monascus pilosus Strains

| Parameter | Details | Source(s) |

|---|---|---|

| Fungal Strain | Monascus pilosus BCRC 38072 | mdpi.comnih.gov |

| Monascus pilosus BCRC PK-1 | doi.org | |

| Monascus pilosus BCRC 38093 | chem-soc.si | |

| Maintenance Medium | Potato Dextrose Agar (PDA) | mdpi.comscispace.comdoi.org |

| Cultivation Temperature | 25°C - 28°C | chem-soc.simdpi.comdoi.org |

| Initial Culture Time | 7 to 10.5 days on PDA slants | mdpi.comdoi.org |

| Solid-State Fermentation | Cultivation on sterile rice for 28 days | chem-soc.sidoi.org |

The process of isolating this compound from the fungal biomass is a multi-step procedure involving solvent extraction and chromatographic separation.

Initially, the dried and powdered mycelia or fermented rice are extracted with a solvent, typically methanol (B129727) (MeOH) or 95% ethanol (B145695) (EtOH), at room temperature. mdpi.comnih.govdoi.org This yields a crude extract containing a mixture of various metabolites. This crude extract is then subjected to liquid-liquid partitioning. For instance, a methanol extract might be concentrated and then partitioned to obtain an ethyl acetate (B1210297) (EtOAc)-soluble fraction, which is where this compound is found. mdpi.comnih.gov In other procedures, an ethanol extract is partitioned between n-butanol (n-BuOH) and water. doi.orgresearchgate.net

The resulting soluble fraction, which is enriched with this compound, undergoes further purification using chromatographic techniques. Column chromatography is a principal method, utilizing a stationary phase like silica (B1680970) gel. doi.orgscielo.brmdpi.com The extract is loaded onto the column, and a series of solvents or solvent mixtures (eluents) are passed through it to separate the compounds based on their polarity and affinity for the stationary phase. Fractions are collected and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the target compound. doi.orgfrontiersin.org This process may be repeated with different solvent systems to achieve a high degree of purity. The final identification and structural elucidation of this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. mdpi.comnih.gov

Table 2: Extraction & Purification Summary

| Step | Methodology | Details | Source(s) |

|---|---|---|---|

| 1. Extraction | Solvent Extraction | Mycelia extracted with Methanol (MeOH) or 95% Ethanol (EtOH). | mdpi.comnih.govdoi.org |

| 2. Partitioning | Liquid-Liquid Extraction | Crude extract partitioned to yield an Ethyl Acetate (EtOAc) or n-Butanol (n-BuOH) soluble fraction. | mdpi.comnih.govdoi.org |

| 3. Purification | Column Chromatography | Separation on silica gel columns using various solvent systems. | doi.orgmdpi.com |

| 4. Analysis | Thin-Layer Chromatography (TLC) | Monitoring of fractions during purification. | doi.orgfrontiersin.org |

| 5. Identification | Spectroscopic Analysis | Structure confirmed by NMR and Mass Spectrometry. | mdpi.comnih.gov |

Identification of this compound from Other Fungal Genera

While initially discovered in Monascus, the production of this compound is not exclusive to this genus. Subsequent research has identified its presence in other, unrelated fungal species.

This compound has been successfully isolated from the soil fungus Fusarium solani, specifically from the strain PSU-RSPG227. researchgate.netresearchgate.net Fusarium is a large genus of filamentous fungi found widely in soil and is known for producing a diverse array of secondary metabolites, including mycotoxins and pigments. asm.orgmdpi.com

In the study involving F. solani PSU-RSPG227, this compound was isolated alongside several other compounds, including javanicin (B1672810) and tyrosol. researchgate.netresearchgate.net The isolation from F. solani demonstrates that the biosynthetic pathways for producing this compound are present in different fungal lineages, highlighting the complex distribution of secondary metabolite production in the fungal kingdom.

Biosynthesis and Metabolic Pathway Investigations

Elucidation of Proposed Biosynthetic Pathways in Monascus Species

The elucidation of biosynthetic pathways in Monascus is critical for understanding how these fungi produce a variety of bioactive compounds. Research has largely centered on the polyketide-derived pigments and cholesterol-lowering agents due to their industrial importance.

Information regarding the specific biosynthetic pathway of Monaspilosin is notably scarce in scientific literature. This compound, a phenylacetic acid derivative, was first isolated from the mycelia of Monascus pilosus. jst.go.jp Its structure was later confirmed through total chemical synthesis, which involved the reaction of 4-(2-hydroxyethyl)phenol with benzyl (B1604629) cyanide. beilstein-journals.orgnih.govresearchgate.net

Unlike the well-documented polyketide pathways for Monascus pigments, detailed studies involving precursor incorporation with labeled substrates to identify the biosynthetic building blocks and intermediates of this compound have not been reported. Its classification as a phenylacetic acid derivative suggests a different biosynthetic origin compared to the azaphilone pigments, which are synthesized via the polyketide pathway. jst.go.jpfrontiersin.org The specific enzymes and genes responsible for its formation in Monascus pilosus are yet to be identified.

In contrast to this compound, the biosynthesis of other major secondary metabolites in Monascus, such as the azaphilone pigments (MonAzPs) and monacolin K, has been extensively investigated. These pathways serve as a model for the complex genetic and enzymatic machinery present in the genus. nih.govnih.gov

The biosynthesis of MonAzPs begins with the assembly of a hexaketide backbone by a non-reducing polyketide synthase (PKS). frontiersin.org This core structure undergoes a series of modifications including oxidation, reduction, and cyclization, catalyzed by a suite of enzymes encoded within a conserved gene cluster. frontiersin.orgnih.govfrontiersin.org Similarly, the production of monacolin K is governed by a dedicated gene cluster that includes a PKS and various tailoring enzymes. researchgate.net

The genetic regulation of these pathways is intricate, involving pathway-specific transcription factors and global regulators that respond to environmental cues like nutrient availability and pH. ebi.ac.uk Overexpression or knockout of specific genes within these clusters has been shown to significantly alter the metabolic profile of the fungus, demonstrating tight genetic control over secondary metabolite production. researchgate.net

Table 1: Key Genes in Monascus Azaphilone Pigment (MonAzP) Biosynthesis

| Gene | Encoded Enzyme | Function in Pathway | Reference |

| MrpigA | Polyketide Synthase (PKS) | Catalyzes the formation of the initial hexaketide backbone. | frontiersin.org |

| MrpigN | FAD-dependent monooxygenase | Catalyzes the hydroxylation at the C-4 carbon. | frontiersin.org |

| MrpigE | NAD(P)H-dependent oxidoreductase | Catalyzes the reduction of an intermediate, key for forming the tricyclic ring of orange pigments. | frontiersin.org |

| MrpigD | Acyltransferase | Transfers fatty acid chains to the azaphilone core. | frontiersin.org |

| MppA | Ketoreductase | Mediates ω-2 ketoreduction, essential for the synthesis of the pyranoquinone core. | rsc.org |

| MppC | Oxidoreductase | Determines the regioselectivity of the Knoevenagel condensation. | rsc.org |

Table 2: Key Genes in Monacolin K Biosynthesis in Monascus pilosus

| Gene | Encoded Enzyme/Protein | Function in Pathway | Reference |

| mokA | Polyketide Synthase (PKS) | Synthesizes the main nonaketide chain structure. | researchgate.net |

| mokH | Transcription factor | Regulates the expression of the gene cluster; overexpression enhances production. | researchgate.net |

Precursor Incorporation Studies and Pathway Intermediates

Comparative Biosynthetic Analysis Across Diverse Fungal Producers of this compound

Currently, this compound has only been reported as a metabolite from the fungus Monascus pilosus. jst.go.jp There are no reports in the available scientific literature of its production by other species of Monascus or any other fungal genera. jst.go.jp Consequently, a comparative biosynthetic analysis across diverse fungal producers is not feasible at this time. The biosynthesis of azaphilone pigments, in contrast, has been studied in other genera like Talaromyces, allowing for comparative analyses of those pathways. frontiersin.org

Chemical Synthesis Strategies of Monaspilosin

Total Synthesis Approaches for Monaspilosin

The total synthesis of a natural product provides a definitive proof of its structure and allows for the preparation of analogues for structure-activity relationship studies. The first total synthesis of this compound was achieved through a novel application of the Pinner reaction. researchgate.netbeilstein-journals.org

Utilization of the Lewis Acid-Promoted Pinner Reaction.researchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.govresearchgate.netmolaid.com

A significant breakthrough in the synthesis of this compound was the development of a Lewis acid-promoted variant of the Pinner reaction. researchgate.netbeilstein-journals.orgnih.govresearchgate.net This method offers a mild and chemoselective alternative to the classical Pinner reaction, which typically requires harsh acidic conditions. beilstein-journals.orgjk-sci.comwikipedia.org The Lewis acid-promoted approach allows for the direct esterification of alcohols with nitriles. researchgate.netnih.govresearchgate.net

The successful synthesis of this compound hinged on the careful selection of reactants and the optimization of reaction conditions. The key precursors identified were 4-(2-hydroxyethyl)phenol and benzyl (B1604629) cyanide. researchgate.netbeilstein-journals.org

A systematic study was undertaken to identify the most effective Lewis acid for promoting the reaction. Various Lewis acids were screened, with trimethylsilyl (B98337) triflate (TMSOTf) emerging as the optimal choice. researchgate.netnih.govresearchgate.net The best results were achieved using two equivalents of TMSOTf. researchgate.netnih.govresearchgate.net The reaction was carried out using benzyl cyanide as both the reactant and the solvent. researchgate.net This one-step synthesis yielded this compound in a notable 73% yield. researchgate.netbeilstein-journals.org A key advantage of this method is its high chemoselectivity; the reaction selectively acylates the primary aliphatic hydroxyl group of 4-(2-hydroxyethyl)phenol, leaving the phenolic hydroxyl group untouched. researchgate.netbeilstein-journals.orgresearchgate.net

Table 1: Optimization of the Lewis Acid-Promoted Pinner Reaction for this compound Synthesis

| Entry | Lewis Acid | Equivalents | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | TMSOTf | 2.0 | Benzyl cyanide | Room Temp | 65 | 73 |

| 2 | Hf(OTf)₄ | 2.0 | Acetonitrile | Room Temp | 48 | - |

| 3 | AlBr₃ | 0.2 | Acetonitrile | Room Temp | 65 | - |

Data derived from a study on the Lewis acid-promoted Pinner reaction which included the synthesis of this compound. researchgate.netresearchgate.net

The proposed mechanism for the Lewis acid-promoted Pinner reaction begins with the activation of the nitrile by the Lewis acid, in this case, TMSOTf. researchgate.netbeilstein-journals.org The alcohol then attacks the activated nitrile to form an intermediate, which upon hydrolysis, yields the final ester product. researchgate.net In the case of this compound synthesis, the aliphatic alcohol of 4-(2-hydroxyethyl)phenol acts as the nucleophile, attacking the TMSOTf-activated benzyl cyanide. researchgate.netbeilstein-journals.org Subsequent workup leads to the formation of this compound. researchgate.net The high chemoselectivity is attributed to the fact that phenols are not readily acylated under these conditions. researchgate.netbeilstein-journals.orgresearchgate.net

A plausible mechanism involves the silylation of the alcohol by TMSOTf, followed by attack of the nitrile on the resulting silylated ether. A second silylation of the nitrogen atom of the nitrile facilitates the formation of a highly electrophilic species that is then attacked by the alcohol. Hydrolysis of the resulting intermediate furnishes the desired ester. beilstein-journals.org

Reactant Selection and Reaction Condition Optimization (e.g., 4-(2-hydroxyethyl)phenol and benzyl cyanide)

Exploration of Alternative Synthetic Methodologies

While the Lewis acid-promoted Pinner reaction stands as the primary and highly efficient method for the total synthesis of this compound, the exploration of alternative synthetic methodologies is an ongoing area of research in organic synthesis. epfl.chhawaii.edustanford.edu General strategies in organic synthesis often involve developing multiple routes to a target molecule to compare efficiency, scalability, and access to analogues. ox.ac.uk However, at present, detailed published research on alternative, complete total syntheses of this compound is limited.

Stereochemical Control and Yield Optimization in this compound Synthesis

This compound is an achiral molecule, meaning it does not have any stereocenters. Therefore, the challenges of stereochemical control that are often paramount in the synthesis of complex natural products are not a factor in the synthesis of this compound itself. iupac.orgnih.govunipv.it The focus of optimization for this compound synthesis lies primarily in maximizing the chemical yield and ensuring the chemoselectivity of the reaction.

The optimization of the Lewis acid-promoted Pinner reaction, as discussed previously, led to a high yield of 73%. researchgate.net Key factors influencing this high yield include the choice and stoichiometry of the Lewis acid (two equivalents of TMSOTf) and the use of the nitrile reactant as the solvent. researchgate.netnih.govresearchgate.net Further optimization could potentially involve exploring different Lewis acids, reaction temperatures, and concentrations to push the yield even higher, although the current yield is considered good for a one-step synthesis. researchgate.net

Comparative Analysis of Biological vs. Chemical Synthesis Efficiency and Scalability

A direct comparative analysis of the efficiency and scalability of biological versus chemical synthesis for this compound is not extensively documented. This compound is a natural product isolated from the mold fungus Monascus pilosus. researchgate.netbeilstein-journals.org

Biological Production: Biological synthesis, in this case, refers to the natural production of this compound by the fungus. researchgate.netbeilstein-journals.org The efficiency of this process is dependent on the specific strain of the fungus, culture conditions (media composition, temperature, pH), and the extraction and purification methods employed. While biological systems can produce complex molecules, the yields of specific secondary metabolites like this compound can often be low and variable. nih.govnih.gov Scaling up fermentation processes can also present significant challenges in maintaining optimal conditions and ensuring consistent product quality. wikipedia.org

Chemical Synthesis: The developed chemical synthesis of this compound via the Lewis acid-promoted Pinner reaction is a one-step process with a reported yield of 73%. researchgate.netbeilstein-journals.org This method is highly efficient and provides a direct route to the target molecule from readily available starting materials. researchgate.net

Efficiency and Scalability Comparison: From an efficiency standpoint, the chemical synthesis offers a high and reproducible yield in a single step. researchgate.net In contrast, the efficiency of the biological production is subject to the metabolic output of the microorganism, which can be inconsistent.

Regarding scalability, chemical synthesis is often more straightforward to scale up as reaction parameters can be precisely controlled in a reactor. wikipedia.org Scaling up the fermentation process for biological production can be more complex, requiring large-scale bioreactors and stringent control over biological parameters. nih.gov However, for very complex molecules, biosynthesis can be more cost-effective than a lengthy total synthesis. wikipedia.org Given the simplicity and high yield of the current chemical synthesis of this compound, it presents a highly viable and likely more scalable option for producing large quantities of the compound for further research.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-hydroxyethyl)phenol |

| Benzyl cyanide |

| Trimethylsilyl triflate (TMSOTf) |

| Hafnium triflate (Hf(OTf)₄) |

| Aluminum bromide (AlBr₃) |

Biological Activities and Mechanistic Investigations of Monaspilosin

Antioxidant and Free Radical Scavenging Properties of Monaspilosin

The antioxidant capacity of this compound is a key area of its biological profile, attributed to its specific chemical structure. As an azaphilone pigment, it possesses features that allow it to interact with and neutralize reactive oxygen species (ROS). nih.govencyclopedia.pub

The antioxidant potential of this compound and related Monascus yellow pigments has been quantified using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. researchgate.netresearchgate.net In this test, an antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically to determine the scavenging capacity. researchgate.net

Studies on purified Monascus yellow pigments, a category to which this compound belongs, have demonstrated notable antioxidant activity. In comparative studies, the half-maximal inhibitory concentration (IC₅₀) for the DPPH free radical scavenging rate of purified Monascus yellow pigments was found to be in the range of 0.080–0.091 mg/mL, indicating significant antioxidant potential. frontiersin.org This activity was markedly higher than that of the crude extracts from which they were purified. frontiersin.org

Table 1: In Vitro Antioxidant Activity of Related Monascus Yellow Pigments

| Assay | Compound Type | Result (IC₅₀) |

|---|---|---|

| DPPH Radical Scavenging | Purified Monascus Yellow Pigments | 0.080–0.091 mg/mL |

| DPPH Radical Scavenging | Crude Ethanol (B145695) Extract | 0.544 mg/mL |

Data sourced from a comparative study on Monascus yellow pigments. frontiersin.org

The molecular structure of this compound, like other azaphilones, is fundamental to its antioxidant mechanism. These compounds typically feature a pyrone-quinone core and hydroxyl groups which are active sites for antioxidant activity. nih.govencyclopedia.pub The primary proposed mechanism involves the transfer of a hydrogen atom from the antioxidant molecule to a free radical, a process known as hydrogen atom transfer (HAT). frontiersin.org This action neutralizes the radical, terminating the oxidative chain reaction.

Alternatively, this compound may act via an electron transfer mechanism, where it donates an electron to the free radical. frontiersin.org The presence of hydroxyl groups and a conjugated double bond system in the azaphilone structure facilitates this electron-donating capacity, stabilizing the resulting antioxidant radical. researchgate.net Theoretical studies predict that the antioxidant capacity among the main Monascus pigments is high, and this activity is believed to be a foundational element for their other observed biological effects. frontiersin.orgnih.gov

In Vitro Assay Systems and Quantitative Assessments (e.g., DPPH Radical Scavenging Assay)

Evaluation of Cellular Activities of this compound in Preclinical Models

Investigations into the cellular effects of this compound and its analogues have pointed towards potential antitumor activities, although research on this compound itself is limited.

Several studies have isolated this compound from fungal sources like Fusarium solani and Onosma visianii. researchgate.netresearchgate.net However, these studies often report a low yield of the compound. For instance, one study explicitly noted that due to a "paucity of materials," this compound was not selected for biological activity evaluation, while other co-isolated compounds were. researchgate.net That research did report significant cytotoxic activity for a co-isolated naphthoquinone, solaninaphthoquione, against breast cancer (MCF-7) cells (IC₅₀ of 21.3 μM) and mild activity against oral human carcinoma (KB) cells (IC₅₀ of 22.6 μM). researchgate.net

While direct cytotoxic data for this compound against MCF-7, KB, BT-549, or SKOV-3 cell lines is not available in the reviewed scientific literature, research on the closely related analogue, Monascuspiloin, has shown activity against other cancer cell lines. Monascuspiloin was found to effectively inhibit the growth of both androgen-dependent (LNCaP) and androgen-independent (PC-3) human prostate cancer cells. researchgate.net This suggests that compounds within this structural family possess antitumor properties that warrant further investigation.

Table 2: Cytotoxicity of Compounds Co-isolated with or Related to this compound

| Compound | Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Solaninaphthoquione | MCF-7 (Breast Cancer) | 21.3 μM | researchgate.net |

| Solaninaphthoquione | KB (Oral Carcinoma) | 22.6 μM | researchgate.net |

| Monascuspiloin | LNCaP (Prostate Cancer) | Growth Inhibition | researchgate.net |

Specific mechanistic studies on this compound's antitumor action are scarce due to the limited cytotoxicity data. However, the mechanisms of the analogue Monascuspiloin have been explored in human prostate cancer cells. Research indicates that Monascuspiloin induces apoptosis (programmed cell death) and autophagic cell death. researchgate.net The proposed molecular pathway involves the attenuation of the PI3K/Akt/mTOR and the activation of the AMPK signaling pathways, both of which are crucial regulators of cell growth, proliferation, and survival. researchgate.net

Furthermore, related naphthoquinones have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating. researchgate.net These findings suggest that this compound could potentially act through similar pathways, such as inducing apoptosis or disrupting key cellular signaling cascades, but direct evidence is currently lacking.

In Vitro Cytotoxicity and Antitumor Activity Against Specific Cell Lines (e.g., MCF-7, KB, BT-549, SKOV-3 cells)

Broader Spectrum Antimicrobial Activity Research for this compound (if explicitly stated)

Research indicates that Monascus pigments as a group possess antimicrobial properties. nih.gov While red pigments are often cited as the most potent, yellow pigments have also been shown to have activity, particularly against Gram-positive bacteria. nih.govresearchgate.net Studies on crude extracts from fungi known to produce this compound have demonstrated activity against bacteria such as Staphylococcus aureus and the fungus Candida albicans. psu.ac.th However, much of the research has been conducted on pigment extracts rather than the purified this compound compound, making it difficult to attribute the activity solely to it. nih.govnih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Monascuspiloin |

| Solaninaphthoquione |

| Acetylshikonin |

| Deoxyshikonin |

| Ankaflavin |

| Monascin |

| Rubropunctamine (B1680260) |

| Monascorubramine |

| Citrinin (B600267) |

| Monacolin K |

| Tyrosol |

| Aspergillol B |

Derivatization and Structure Activity Relationship Sar Studies of Monaspilosin

Design and Synthesis of Monaspilosin Analogues and Chemical Derivatives

The foundation for creating derivatives of this compound lies in its total synthesis, which provides a blueprint for generating structural analogues. The first total synthesis of this compound was achieved through a method involving a Lewis acid-promoted Pinner reaction. grafiati.comresearchgate.net This synthetic route offers opportunities to introduce structural diversity at various points in the molecule.

Naturally occurring analogues of this compound have also been isolated from Monascus pilosus, providing insights into potential structural modifications. These include compounds such as Monaspiloindole and the pyranoindole alkaloid, Monaspyranoindole, which were discovered alongside this compound. frontiersin.orgresearchgate.net These related metabolites, featuring different heterocyclic cores, suggest that the fungus itself produces a range of structurally diverse compounds.

While extensive libraries of synthetic this compound analogues are not widely reported in the literature, the structure of this compound presents several key sites for chemical modification:

The Phenylacetic Acid Moiety: The carboxylic acid group can be converted to esters, amides, or other functional groups to explore the impact on biological activity and physicochemical properties.

The Isobutyl Group: Variation of this alkyl substituent could influence lipophilicity and steric interactions with biological targets.

The Aromatic Ring: Introduction of various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) on the phenyl ring could modulate electronic properties and provide additional interaction points with target proteins.

The synthesis of related structures, such as Monastrol analogues, has been accomplished via multicomponent reactions like the Biginelli condensation. japsonline.com This approach could potentially be adapted for the synthesis of novel compounds bearing a core structure related to this compound.

Comprehensive Structure-Activity Relationship (SAR) Investigations for Modulated Biological Potency

Comprehensive Structure-Activity Relationship (SAR) studies specifically detailing a wide range of this compound derivatives are limited in publicly available research. However, SAR insights can be inferred from the biological activities of other related secondary metabolites produced by Monascus species. researchgate.netnih.gov The diverse structures and associated biological functions of these compounds provide a basis for understanding how specific chemical features may influence potency.

Monascus pigments, which are structurally distinct from this compound but share a common biosynthetic origin from polyketides, have been studied for various biological activities. researchgate.net For instance, the orange pigments rubropunctatin (B192291) and monascorubrin (B81130) are highly reactive and can be converted to red pigments like rubropunctamine (B1680260) and monascorubramine through reactions with amino acids. nih.govacs.org This chemical reactivity and the resulting structural changes have a significant impact on their biological profiles, including their antimicrobial and antioxidant activities. acs.org

A summary of the biological activities of several purified Monascus pigments is presented below, illustrating the influence of their chemical structures.

| Compound Name | Chemical Class | Reported Biological Activity | Reference |

| Ankaflavin | Yellow Pigment | Antioxidant, Anti-inflammatory, Lowers LDL cholesterol | nih.gov |

| Monascin | Yellow Pigment | Antioxidant, Anti-inflammatory, Lowers LDL cholesterol | nih.gov |

| Rubropunctatin | Orange Pigment | Cytotoxic, Antitumor (IC₅₀ 8–10 μM) | nih.gov |

| Monascorubrin | Orange Pigment | Cytotoxic, Antitumor (IC₅₀ 8–10 μM) | nih.gov |

| Rubropunctamine | Red Pigment | Antioxidant, Antimicrobial | nih.govacs.org |

| Monascorubramine | Red Pigment | Antioxidant, Antimicrobial, PTP1B inhibitor | nih.govacs.org |

From these data, several preliminary SAR observations can be made for the broader class of Monascus metabolites:

The core structure of the pigment (yellow, orange, or red azaphilone) is a key determinant of the type and potency of biological activity.

The high reactivity of the orange pigments, allowing for the formation of amino acid derivatives (red pigments), demonstrates that derivatization of the core scaffold can lead to water-soluble compounds with distinct biological properties. nih.govacs.org

Specific substitutions, such as the amino acid moieties in red pigments, can enhance certain activities like antimicrobial effects. acs.org

While these findings are not directly on this compound, they underscore the principle that modifications to the core scaffold and peripheral functional groups of Monascus metabolites can significantly modulate their biological potency.

Development of Novel Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores from different bioactive molecules into a single chemical entity. mdpi.comnih.gov This approach aims to create novel compounds with improved affinity, enhanced efficacy, better selectivity, or the ability to modulate multiple biological targets simultaneously, which is particularly relevant in the treatment of complex diseases like cancer. nih.govhilarispublisher.com

The development of hybrid molecules has been successfully applied in anticancer drug discovery. For instance, hybrids combining scaffolds from known kinase inhibitors with other cytotoxic agents have been synthesized to overcome drug resistance and improve therapeutic outcomes. mdpi.com Similarly, hybrid compounds have been designed to target multiple pathways involved in tumor growth and survival. nih.gov

Given the biological activities reported for various Monascus metabolites, the this compound scaffold represents a potential candidate for inclusion in novel hybrid molecules. researchgate.net A hybrid compound incorporating this compound could theoretically leverage its inherent biological properties while gaining additional functionalities from a linked pharmacophore.

However, a review of the current scientific literature indicates that the design and synthesis of hybrid molecules specifically incorporating the this compound scaffold have not been extensively reported. While the concept is a promising avenue for future research, there are no concrete examples of such hybrid compounds to date. The development of this compound-based hybrids remains a prospective area for medicinal chemists to explore, potentially leading to new therapeutic agents with novel mechanisms of action.

Advanced Analytical Techniques for Monaspilosin Characterization and Elucidation

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in determining the precise atomic arrangement of a molecule. For Monaspilosin, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) have been the primary tools for its structural elucidation. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The structural elucidation of this compound was achieved using a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D) NMR experiments. researchgate.netresearchgate.netmdpi.com

One-dimensional NMR spectra offer initial insights into the chemical environment of protons and carbons within the molecule. For this compound, the ¹H NMR spectrum reveals signals corresponding to its distinct proton groups, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. researchgate.netchromatographyonline.com

COSY experiments identify protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC spectra correlate protons directly to the carbons they are attached to, providing direct C-H bond information. hplc.eu

HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting different fragments of the molecule and assigning quaternary carbons (carbons with no attached protons). chromatographyonline.com

While the literature confirms the use of these extensive 1D and 2D NMR techniques to determine the structure of this compound, a publicly available, comprehensive table detailing the specific chemical shifts and correlation data could not be located in the performed searches. researchgate.netresearchgate.netmdpi.com Such a table would typically be presented as follows:

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | HMBC Correlations (H to C) | COSY Correlations |

|---|---|---|---|---|

| 1 | ||||

| 2 |

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the precise molecular weight of a compound, which allows for the calculation of its elemental formula. researchgate.net For this compound, HR-MS, often using Electrospray Ionization (ESI), was instrumental in confirming its molecular formula. researchgate.netnih.govmtoz-biolabs.com The high accuracy of this technique provides strong evidence for the identity of a newly isolated compound. Tandem MS (MS/MS) experiments can further be used to fragment the molecule and analyze the resulting pieces, offering clues about its substructures. mtoz-biolabs.com

| Ionization Mode | Formula | Calculated Mass | Measured Mass | Fragmentation Ions (m/z) |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatography is essential for the separation of compounds from complex mixtures and for the determination of their purity.

High-Performance Liquid Chromatography (HPLC) is a key technique for both the isolation and analytical assessment of natural products like this compound. researchgate.net In the initial discovery, this compound was isolated from the ethyl acetate-soluble fraction of a methanol (B129727) extract of Monascus pilosus mycelia, a process that relies on chromatographic separation. researchgate.netmdpi.com

HPLC is used to purify the compound from the crude extract and to assess the purity of the isolated substance. hplc.eu By developing a specific HPLC method, researchers can also perform quantitative analysis to determine the concentration of this compound in a given sample. However, specific details of the HPLC conditions used for this compound analysis, such as the exact column, mobile phase composition, and flow rate, were not detailed in the available search results. researchgate.netchromatographyonline.com

Computational Chemistry and Chemoinformatics Approaches

Computational methods are increasingly used to predict the properties and activities of chemical compounds, guiding further experimental research.

In silico techniques, including molecular modeling and chemoinformatics, can predict the biological activities of a compound by comparing its structure to those of known active molecules or by simulating its interaction with biological targets like enzymes or receptors. nih.govlongdom.orgarchivesofmedicalscience.com These predictions can encompass a wide range of properties, from enzyme inhibition and receptor binding to pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion). nih.goveijppr.comnih.gov

For this compound, while its radical-scavenging properties have been reported, specific computational or molecular modeling studies to predict its biological activities or interactions were not identified in the performed searches. unesp.br Such studies would be valuable for exploring its therapeutic potential and mechanism of action at a molecular level.

Future Research Directions and Potential Applications

Identification of Unexplored Biological Potentials and Therapeutic Avenues

While preliminary studies have provided a glimpse into the bioactivities of compounds from Monascus species, the specific therapeutic potential of purified Monaspilosin remains largely uncharted territory. Future research should systematically screen this compound for a wide range of biological activities to uncover novel therapeutic applications.

Initial evaluations have assessed isolates from Monascus pilosus, including this compound, for their radical scavenging properties. jst.go.jp Building on this, a critical avenue for future investigation is a more in-depth analysis of its antioxidant and anti-inflammatory properties . ontosight.aifrontiersin.org Studies on related Monascus metabolites, such as Monascin, have demonstrated significant antioxidative activity by scavenging free radicals like DPPH, superoxide, and hydroxyl radicals. nih.gov A similar comprehensive evaluation of this compound's capacity to mitigate oxidative stress is warranted. Furthermore, many chronic diseases are underpinned by inflammation. nih.gov Investigating this compound's ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways, and its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and mediators (e.g., nitric oxide, prostaglandins) could reveal its potential for treating inflammatory disorders. nih.govnih.govrsc.orgmdpi.com

Another promising area is the exploration of this compound's neuroprotective effects . Other secondary metabolites from Monascus purpureus have shown potential in protecting against neurotoxicity and neuroinflammation. nih.govresearchgate.netresearchgate.net For instance, Monascin has demonstrated neuroprotective effects in a model of Parkinson's disease by attenuating oxidative stress and neuroinflammation. nih.gov Given that this compound is also a product of the Monascus genus, it is plausible that it possesses similar neuroprotective capabilities. researchgate.netnih.gov Future studies should assess its ability to protect neuronal cells from damage induced by neurotoxins, oxidative stress, and inflammatory insults, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov

The potential of this compound as an antimicrobial or anticancer agent also merits investigation. Extracts from Monascus species have shown antimicrobial activity, and some metabolites have been evaluated for anticancer properties. nih.govresearchgate.net A thorough screening of this compound against a panel of pathogenic bacteria and fungi, as well as various cancer cell lines, could unveil new therapeutic leads.

Table 1: Proposed Areas for Biological Activity Screening of this compound

| Therapeutic Area | Specific Target/Activity to Investigate | Rationale |

| Inflammatory Disorders | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), modulation of NF-κB and MAPK pathways. nih.govnih.gov | Related Monascus metabolites show anti-inflammatory effects. nih.govresearchgate.net |

| Neurodegenerative Diseases | Protection against oxidative stress-induced neuronal death, anti-neuroinflammatory effects, inhibition of protein aggregation. nih.govnih.gov | Other Monascus compounds exhibit neuroprotective properties. nih.govresearchgate.net |

| Oxidative Stress-Related Conditions | Scavenging of free radicals (DPPH, superoxide, hydroxyl), enhancement of endogenous antioxidant enzymes. nih.gov | Initial studies suggest radical scavenging properties for M. pilosus isolates. jst.go.jp |

| Infectious Diseases | Antibacterial and antifungal activity against a broad spectrum of pathogens. | Monascus extracts have demonstrated antimicrobial potential. nih.gov |

| Oncology | Cytotoxic effects on various cancer cell lines, induction of apoptosis, inhibition of tumor growth signaling pathways. | Some fungal metabolites possess anticancer activities. researchgate.net |

Development of Biotechnological Strategies for Enhanced this compound Production

A significant hurdle in the development of many natural products is the low yield from their native producers. The fact that a total synthesis for this compound has been developed suggests that its production via fermentation may be inefficient. acs.org Therefore, establishing robust and scalable production methods is crucial. Biotechnological approaches, including fermentation optimization and metabolic engineering, offer promising solutions.

Fermentation optimization is a fundamental first step. This involves systematically varying culture conditions to maximize the yield of this compound from Monascus pilosus. Key parameters to optimize include the composition of the culture medium (carbon and nitrogen sources, minerals), pH, temperature, and aeration. researchgate.net For instance, the addition of specific precursors or elicitors to the fermentation broth could stimulate the biosynthetic pathway leading to this compound. researchgate.net Studies on other Monascus metabolites have shown that manipulating fermentation conditions can significantly impact the production of secondary metabolites like pigments and lovastatin (B1675250). researchgate.netnih.gov

Metabolic engineering provides a more targeted approach to enhancing production. mdpi.commdpi.com This strategy involves the genetic modification of the producing organism, Monascus pilosus, to channel metabolic flux towards this compound synthesis. A prerequisite for this is the identification of the this compound biosynthetic gene cluster (BGC). Once the BGC is identified, several genetic engineering strategies can be employed. nih.gov For example, overexpressing key biosynthetic genes or regulatory genes within the cluster can increase the metabolic throughput. nih.gov Conversely, knocking out genes of competing pathways that divert precursors away from this compound production could also enhance the yield. Such strategies have been successfully used to increase lovastatin production in M. pilosus by disrupting the citrinin (B600267) synthesis regulator gene and overexpressing lovastatin biosynthesis genes. nih.gov

Integration of this compound Research with Emerging Technologies in Natural Product Discovery

The field of natural product discovery is being revolutionized by emerging technologies that can accelerate the identification, characterization, and engineering of bioactive compounds. Integrating these technologies into this compound research is essential for staying at the forefront of the field.

A primary objective is the use of genome mining to identify the biosynthetic gene cluster (BGC) responsible for this compound production in Monascus pilosus. jmicrobiol.or.kr By sequencing the genome of this fungus and using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), researchers can predict and locate the BGC. jmicrobiol.or.krnih.gov The identification of the BGC is the gateway to understanding how this compound is synthesized and enables targeted metabolic engineering. Public databases like the Minimum Information about a Biosynthetic Gene cluster (MIBiG) provide a repository for such information, facilitating comparative analysis and functional prediction. secondarymetabolites.orgsecondarymetabolites.org

Once the BGC is identified, heterologous expression can be employed as a powerful tool. This involves cloning the entire this compound BGC into a well-characterized host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae, that is more amenable to genetic manipulation and industrial-scale fermentation. mdpi.comjmicrobiol.or.kr This approach can not only boost production but also facilitate the generation of novel this compound analogs through combinatorial biosynthesis, where genes from different pathways are mixed and matched.

Furthermore, advanced analytical techniques such as high-resolution mass spectrometry and modern NMR spectroscopy are indispensable for the detailed structural elucidation of this compound and any new derivatives that may be discovered. jst.go.jp These techniques are also crucial for metabolomics studies to understand the broader metabolic impact of genetic modifications on the host organism.

Addressing Current Research Gaps and Overcoming Methodological Challenges in this compound Studies

Despite its potential, research on this compound is still in its infancy, with several significant gaps and challenges that need to be addressed.

A major research gap is the lack of a detailed understanding of this compound's mechanism of action for any of its potential biological activities. nih.gov Future studies must move beyond simple screening to elucidate the specific molecular targets and cellular pathways through which this compound exerts its effects. For example, if anti-inflammatory activity is confirmed, researchers should identify the specific proteins (e.g., enzymes, receptors, transcription factors) that this compound interacts with.

A significant methodological challenge is the purification and characterization of this compound from complex fungal extracts. nih.govresearchgate.net Developing efficient and scalable purification protocols is essential for obtaining the high-purity compound required for detailed biological testing and preclinical development. This involves optimizing extraction techniques and chromatographic methods.

The low natural yield of this compound from Monascus pilosus is another critical challenge, as it limits the availability of the compound for extensive research. researchgate.net While the biotechnological strategies outlined in section 8.2 offer potential solutions, significant research and development will be required to achieve economically viable production levels. The total synthesis of this compound, while an important chemical achievement, may not be commercially feasible for large-scale production, highlighting the need for improved biological production methods. acs.orgbeilstein-journals.org

Finally, there is a need for standardization in the research of Monascus-derived metabolites. The chemical profile of fermented products can vary significantly depending on the strain and fermentation conditions, leading to inconsistencies in research findings. frontiersin.org Future work on this compound should be conducted with highly purified and characterized compound to ensure the reproducibility and reliability of the data.

Q & A

Q. What are the primary experimental methods for synthesizing Monaspilosin, and how do reaction conditions influence yield?

this compound synthesis typically employs Lewis acid-promoted Pinner reactions, where substrates like aryl esters react with nitriles under controlled conditions. Key variables include temperature (60–100°C), solvent polarity, and catalyst selection (e.g., AlCl₃). Yield optimization requires iterative testing of these parameters, with characterization via NMR and HPLC to confirm product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural identity and purity?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural elucidation. Purity assessment demands HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) to detect polymorphic impurities. Cross-referencing spectral data with literature (e.g., electronic affinity profiles) ensures accuracy .

Q. How should researchers design experiments to validate this compound’s stability under varying storage conditions?

Conduct accelerated stability studies using ICH guidelines: expose samples to 40°C/75% RH for 6 months, with periodic analysis via HPLC and FTIR. Include control batches and statistical models (e.g., Arrhenius equation) to predict degradation pathways .

Advanced Research Questions

Q. How can contradictory spectral data in this compound characterization be systematically resolved?

Contradictions (e.g., NMR peak splitting vs. theoretical predictions) require:

- Replicating experiments under identical conditions.

- Employing 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.

- Cross-validating with X-ray crystallography if crystalline forms are obtainable . Example Data Conflict: A 2023 study reported divergent IR carbonyl stretches (1680 vs. 1705 cm⁻¹) attributed to solvent polarity effects, resolved by repeating measurements in anhydrous DMSO .

Q. What computational modeling approaches best predict this compound’s electronic properties and reactivity?

Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) effectively model electron affinity and frontier molecular orbitals. Compare results with experimental cyclic voltammetry data to validate redox behavior. Discrepancies >0.5 eV suggest revisiting solvent effects or basis set selection .

Q. How do researchers reconcile conflicting bioactivity results across in vitro and in vivo studies of this compound?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

Implement Quality-by-Design (QbD) principles:

- Define Critical Quality Attributes (CQAs): Purity ≥98%, residual solvent <0.1%.

- Use Design of Experiments (DoE) to optimize factors like stirring rate and cooling gradients. Statistical Process Control (SPC) charts track variability over 10+ batches .

Methodological Guidance for Publication

Q. How should researchers present contradictory data in manuscripts without undermining credibility?

Structure the Results and Discussion section to:

- Tabulate conflicting findings (e.g., IC₅₀ values across assays) with confidence intervals.

- Propose mechanistic hypotheses (e.g., allosteric modulation) to explain disparities. Cite COSMOS-E guidelines for transparent reporting of observational biases .

Q. What are the ethical considerations when publishing preliminary mechanistic studies on this compound?

Disclose all negative results (e.g., failed inhibition assays) to avoid publication bias. Follow ICMJE guidelines for data accessibility, depositing raw spectra in repositories like Zenodo. Acknowledge funding sources that may influence interpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.